molecular formula C25H21N3O4 B11097391 4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11097391
M. Wt: 427.5 g/mol
InChI Key: LIYQVVZGBVGODT-CVKSISIWSA-N
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Description

4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a combination of furan, pyrrole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrrole intermediates, followed by their coupling with benzoic acid derivatives.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Pyrrole Intermediate: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling Reaction: The furan and pyrrole intermediates are then coupled with a benzoic acid derivative using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

4-[5-[(E)-[[3-(2,5-dimethylpyrrol-1-yl)benzoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H21N3O4/c1-16-6-7-17(2)28(16)21-5-3-4-20(14-21)24(29)27-26-15-22-12-13-23(32-22)18-8-10-19(11-9-18)25(30)31/h3-15H,1-2H3,(H,27,29)(H,30,31)/b26-15+

InChI Key

LIYQVVZGBVGODT-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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